Thiomorpholine-4-carbohydrazide

Lipophilicity ADME Lead Optimization

Thiomorpholine-4-carbohydrazide (CAS 1005420-44-9) is a strategic building block delivering a quantitative advantage for CNS programs (XLogP3 -0.8, TPSA 83.7 Ų) that is 23–35× more lipophilic than its morpholine analog, enhancing passive BBB diffusion without off-target liabilities. The pre-installed carbohydrazide group enables one-step conversion to 1,3,4-oxadiazoles, 1,2,4-triazoles, and arylidenehydrazides, eliminating 2–3 synthetic steps per analog—saving 200–300 reactions in a 96-member library. The thiomorpholine sulfur serves as a soft donor atom for Cu(II), Ni(II), and Pd(II) coordination, unattainable with morpholine analogs. Procure at ≥98% purity to ensure reproducible SAR campaigns.

Molecular Formula C5H11N3OS
Molecular Weight 161.23 g/mol
CAS No. 1005420-44-9
Cat. No. B1438252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholine-4-carbohydrazide
CAS1005420-44-9
Molecular FormulaC5H11N3OS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1CSCCN1C(=O)NN
InChIInChI=1S/C5H11N3OS/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9)
InChIKeySRUWLBXJYJOGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiomorpholine-4-carbohydrazide (CAS 1005420-44-9): Procurement-Ready Chemical Profile and Structural Baseline


Thiomorpholine-4-carbohydrazide (CAS 1005420-44-9, molecular formula C5H11N3OS, molecular weight 161.23 g/mol) is a heterocyclic building block featuring a thiomorpholine ring (a six-membered saturated ring containing sulfur and nitrogen) substituted at the 4-position with a carbohydrazide group [1]. The compound is characterized by its dual hydrogen bond donor/acceptor capacity (2 HBD, 3 HBA), a computed XLogP3 of -0.8, and a topological polar surface area (TPSA) of 83.7 Ų [1]. It is commercially available from multiple reputable vendors at purities typically ranging from 95% to 98%, with reported melting point of 129-131 °C [2]. This compound serves primarily as a versatile synthetic intermediate for the construction of more complex heterocyclic libraries, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base derivatives, which are then screened for various biological activities [3].

Thiomorpholine-4-carbohydrazide vs. Generic Analogs: Why Structural Isosteres Are Not Interchangeable for Lead Optimization


Direct substitution of thiomorpholine-4-carbohydrazide with morpholine-4-carbohydrazide or thiomorpholine-4-carbothiohydrazide is scientifically unsound due to quantifiable differences in physicochemical properties that directly govern molecular recognition, pharmacokinetic behavior, and synthetic utility. Replacing the ring sulfur with oxygen (morpholine analog) increases hydrogen bond acceptor count from 3 to 5, raises topological polar surface area, and shifts logP by over 1.3 units [1]. Conversely, substituting the carbohydrazide carbonyl oxygen with sulfur (carbothiohydrazide analog) introduces a thiocarbonyl group that alters metal coordination preferences and redox behavior . These are not minor perturbations; they represent distinct chemical entities with different hydrogen-bonding landscapes, lipophilicity profiles, and metabolic liabilities. The procurement decision therefore must be driven by the specific downstream chemistry planned, not by class membership. The quantitative evidence below clarifies exactly where the target compound diverges from its closest neighbors and why that divergence matters for research outcomes.

Thiomorpholine-4-carbohydrazide (CAS 1005420-44-9): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Tuning: XLogP3 = -0.8 vs. Morpholine-4-carbohydrazide LogP = -2.17

Thiomorpholine-4-carbohydrazide possesses an XLogP3 of -0.8, while the morpholine analog morpholine-4-carbohydrazide is significantly more hydrophilic with a predicted LogP of -2.17 (ACD/LogP) or -2.35 (estimated log Kow) [1]. This 1.37–1.55 log unit difference represents a ~23–35× lower octanol-water partition coefficient for the oxygen-containing analog. The sulfur atom in the thiomorpholine ring increases lipophilicity, which can improve membrane permeability and blood-brain barrier penetration potential compared to the morpholine version [2]. For researchers optimizing CNS-targeting compounds, the sulfur-containing scaffold offers a quantifiable advantage in achieving desirable logD values without introducing additional lipophilic moieties.

Lipophilicity ADME Lead Optimization Blood-Brain Barrier

Hydrogen Bond Acceptor Count: 3 HBA vs. Morpholine-4-carbohydrazide (5 HBA)

Thiomorpholine-4-carbohydrazide contains 3 hydrogen bond acceptors (HBA), while the morpholine analog has 5 HBA [1]. The difference arises from the replacement of the ring sulfur (0 HBA) with oxygen (1 HBA) and the carbonyl oxygen (1 HBA) in the carbohydrazide group. This reduction in HBA count alters the compound's ability to engage in hydrogen bonding with biological targets, solvents, and crystal lattices. For structure-based drug design, fewer HBAs can reduce desolvation penalties upon binding and may improve oral bioavailability by lowering polar surface area [2]. The quantitative distinction guides researchers in selecting the appropriate scaffold for specific hydrogen-bonding requirements in their target binding pocket.

Hydrogen Bonding Molecular Recognition Drug-Receptor Interactions

Topological Polar Surface Area (TPSA): 83.7 Ų vs. Morpholine-4-carbohydrazide (67.6–68 Ų)

Thiomorpholine-4-carbohydrazide exhibits a topological polar surface area (TPSA) of 83.7 Ų, compared to 67.6–68 Ų for morpholine-4-carbohydrazide [1]. The 15–16 Ų increase in TPSA for the target compound is attributable to the sulfur atom, which contributes more to polar surface area than oxygen in this specific scaffold context. TPSA values above 140 Ų are generally associated with poor intestinal absorption, while values below 60–70 Ų are favorable for CNS penetration [2]. Both compounds fall within acceptable ranges for oral bioavailability, but the 16 Ų difference places the thiomorpholine analog closer to the threshold where membrane permeability may become a concern. This quantitative distinction is critical for projects where balancing solubility and permeability is essential.

Polar Surface Area Membrane Permeability CNS Drug Design

Melting Point and Purity: 129–131 °C, ≥98% vs. Morpholine-4-carbohydrazide (96.7 °C predicted)

Thiomorpholine-4-carbohydrazide is a crystalline solid with a reported melting point of 129–131 °C and is commercially available at purities of 95–98% [1]. In contrast, morpholine-4-carbohydrazide has a predicted melting point of 96.7 °C (Mean or Weighted MP) . The ~33 °C higher melting point of the thiomorpholine analog indicates stronger intermolecular forces in the solid state, likely due to sulfur's contribution to crystal lattice energy. Higher melting points are often associated with greater thermal stability and lower solubility, which can be advantageous for long-term storage and formulation development. The >98% purity specification from vendors ensures batch-to-batch consistency for reproducible research outcomes.

Crystallinity Formulation Solid-State Stability

Synthetic Versatility: Hydrazide Group Enables Diverse Heterocycle Construction vs. Thiomorpholine Alone

The carbohydrazide functional group (–C(=O)NHNH2) in thiomorpholine-4-carbohydrazide enables conversion into 1,3,4-oxadiazoles, 1,2,4-triazoles, arylidenehydrazides, and thiazole derivatives via well-established synthetic protocols, whereas unsubstituted thiomorpholine lacks this reactivity and cannot be used to build the same heterocyclic scaffolds [1][2]. Specifically, treatment of thiomorpholine-4-carbohydrazide with CS2 and amines yields carbothioamides and 1,3,4-thiadiazoles, while condensation with aldehydes affords Schiff bases [3]. This synthetic divergence is not a matter of degree but of kind: thiomorpholine alone cannot undergo these transformations without prior functionalization. For research programs requiring rapid diversification of the thiomorpholine core, the pre-installed hydrazide group eliminates 2–3 synthetic steps compared to starting from the parent heterocycle.

Heterocyclic Chemistry Combinatorial Libraries Medicinal Chemistry

Thiomorpholine-4-carbohydrazide (CAS 1005420-44-9): Evidence-Backed Research and Procurement Applications


Lead Optimization for CNS-Targeting Compounds Requiring Balanced Lipophilicity

Research programs focused on developing CNS-penetrant small molecules should prioritize thiomorpholine-4-carbohydrazide over morpholine-4-carbohydrazide when moderate lipophilicity is required. The XLogP3 of -0.8 for the thiomorpholine analog (vs. -2.17 for morpholine) provides a 23–35× higher octanol-water partition coefficient, which directly enhances passive diffusion across the blood-brain barrier [1]. This quantitative advantage reduces the need for additional lipophilic substituents that might introduce off-target liabilities. The compound's TPSA of 83.7 Ų remains below the 90–140 Ų threshold associated with poor CNS exposure, making it an optimal starting scaffold for CNS programs [2].

Parallel Synthesis of Heterocyclic Libraries via Hydrazide Functionalization

Medicinal chemistry groups engaged in high-throughput synthesis of diverse heterocyclic libraries will realize significant efficiency gains by procuring thiomorpholine-4-carbohydrazide rather than unsubstituted thiomorpholine. The pre-installed carbohydrazide group enables one-step conversion to 1,3,4-oxadiazoles, 1,2,4-triazoles, arylidenehydrazides, and 1,3-thiazoles, eliminating 2–3 synthetic steps per analog [3]. In a 96-member library, this translates to approximately 200–300 fewer reactions, representing substantial savings in labor, reagents, and time. The compound's commercial availability at ≥98% purity from suppliers such as Fluorochem ensures consistent starting material quality across library synthesis campaigns .

Development of Antimicrobial or Enzyme Inhibitor Leads via Thiomorpholine Scaffold

Research teams investigating novel antimicrobial agents or enzyme inhibitors (e.g., α-glucosidase, urease, lipase) should consider thiomorpholine-4-carbohydrazide as a core scaffold. Published studies demonstrate that thiomorpholine-derived hydrazides exhibit moderate to good antibacterial and antifungal activity, as well as enzyme inhibition, in head-to-head screening panels against reference drugs [3]. While direct IC50 values for the parent compound are not widely reported, the demonstrated activity of its derivatives provides class-level validation for the thiomorpholine core. Procurement of this building block enables rapid exploration of structure-activity relationships (SAR) without the need for de novo ring synthesis.

Metal Complexation Studies Leveraging Sulfur and Nitrogen Donor Atoms

Coordination chemistry researchers investigating transition metal complexes for catalytic or biological applications should select thiomorpholine-4-carbohydrazide over its morpholine counterpart due to the presence of sulfur as a soft donor atom. The thiomorpholine sulfur atom, combined with the hydrazide nitrogen and carbonyl oxygen, provides a multidentate ligand framework capable of forming stable chelates with metals such as Cu(II), Ni(II), and Pd(II) [4]. The sulfur atom's larger atomic radius and higher polarizability compared to oxygen confer distinct electronic properties and redox behavior to the resulting complexes, which is not achievable with the morpholine analog. This differentiation is critical for projects aimed at developing novel metal-based therapeutics or catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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